molecular formula C26H29N3O4 B250905 Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate

Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate

Cat. No. B250905
M. Wt: 447.5 g/mol
InChI Key: FHBAAJMWGAPTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate, also known as MEOP or NAP, is a chemical compound that has been widely studied for its potential use in scientific research. MEOP is a derivative of the synthetic cannabinoid JWH-250 and has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Mechanism of Action

Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids and phytocannabinoids. Activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling. The activation of these pathways leads to the modulation of neurotransmitter release, gene expression, and cellular signaling.
Biochemical and Physiological Effects:
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, gene expression, and cellular signaling. Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has also been shown to have potential therapeutic effects in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and memory.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate also has a long half-life, which allows for sustained activation of these receptors. However, Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has several limitations, including its potential for off-target effects and its potential for toxicity at high doses.

Future Directions

There are several future directions for research on Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate, including the development of more selective agonists for the CB1 and CB2 receptors, the investigation of the potential therapeutic effects of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate in various neurological disorders, and the exploration of the potential use of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate as a research tool in other fields, such as cancer biology and immunology. Additionally, further studies are needed to determine the safety and toxicity of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate at various doses.

Synthesis Methods

The synthesis of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate involves the reaction of JWH-250 with 4-(4-ethyl-1-piperazinyl)benzoic acid, followed by the addition of 3-methoxy-2-naphthoyl chloride. The resulting product is then purified through recrystallization to yield Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate. The synthesis of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has been well-established in the literature and has been used in numerous studies.

Scientific Research Applications

Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and memory. Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has also been shown to have potential therapeutic effects in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.

properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C26H29N3O4/c1-4-28-11-13-29(14-12-28)23-10-9-20(26(31)33-3)16-22(23)27-25(30)21-15-18-7-5-6-8-19(18)17-24(21)32-2/h5-10,15-17H,4,11-14H2,1-3H3,(H,27,30)

InChI Key

FHBAAJMWGAPTHQ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3OC

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3OC

Origin of Product

United States

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